methyl 2-trimethylsilyloxybenzoate
Description
Methyl 2-trimethylsilyloxybenzoate is an organic ester derivative characterized by a trimethylsilyl (TMS) ether group at the 2-position of the benzoate ring. Its structure combines a methyl ester moiety with a bulky, hydrophobic silyl protecting group. This compound is primarily utilized in organic synthesis as an intermediate, particularly for protecting hydroxyl groups during multi-step reactions. The TMS group enhances steric hindrance and lipophilicity, which can influence solubility, reactivity, and stability in synthetic pathways .
Properties
CAS No. |
18001-14-4 |
|---|---|
Molecular Formula |
C11H16O3Si |
Molecular Weight |
224.33 g/mol |
IUPAC Name |
methyl 2-trimethylsilyloxybenzoate |
InChI |
InChI=1S/C11H16O3Si/c1-13-11(12)9-7-5-6-8-10(9)14-15(2,3)4/h5-8H,1-4H3 |
InChI Key |
WYRJFTUIUJWTAZ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1O[Si](C)(C)C |
Canonical SMILES |
COC(=O)C1=CC=CC=C1O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester typically involves the reaction of benzoic acid with trimethylsilyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions usually include:
Base: Commonly used bases include pyridine or triethylamine.
Solvent: Anhydrous solvents like dichloromethane or tetrahydrofuran are preferred.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is common.
Chemical Reactions Analysis
Types of Reactions
methyl 2-trimethylsilyloxybenzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halides or other nucleophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions include various benzoic acid derivatives, alcohols, and substituted benzoic acid esters.
Scientific Research Applications
methyl 2-trimethylsilyloxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical techniques like gas chromatography-mass spectrometry (GC-MS).
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism by which benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester exerts its effects involves its interaction with various molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The ester group facilitates its incorporation into biological systems, where it can interact with enzymes and other biomolecules.
Comparison with Similar Compounds
Structural Analogs in Pesticide Chemistry
Several methyl benzoate derivatives with triazine and sulfonylurea substituents are employed as herbicides (). These include:
| Compound Name | Substituent Groups | Molecular Weight (g/mol) | Applications | Key Properties |
|---|---|---|---|---|
| Triflusulfuron methyl ester | 2-((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)sulfamoyl) | ~472.4 | Herbicide | Targets acetolactate synthase (ALS), sulfonylurea class |
| Ethametsulfuron methyl ester | 2-((4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)sulfamoyl) | ~410.4 | Herbicide | ALS inhibitor, selective broadleaf control |
| Methyl 2-trimethylsilyloxybenzoate | 2-(trimethylsilyloxy)benzoate ester | 224.1 | Synthetic intermediate | Hydrophobic, protects hydroxyl groups, hydrolytically labile under acidic conditions |
Key Differences :
Benzoate Derivatives with Hydroxy/Acetamido Substituents
Fluorochem and Chongqing Chemdad reports highlight analogs like methyl 4-acetamido-2-hydroxybenzoate ():
| Compound Name | Substituent Groups | Molecular Weight (g/mol) | Applications | Key Properties |
|---|---|---|---|---|
| Methyl 4-acetamido-2-hydroxybenzoate | 4-acetamido, 2-hydroxy | ~209.2 | Pharmaceutical intermediate | Hydrophilic, hydrogen bonding |
| Methyl 2-hydroxy-4-(trifluoroacetamido)benzoate | 2-hydroxy, 4-(trifluoroacetamido) | ~277.2 | Fluorinated intermediate | Enhanced electronegativity, metabolic stability |
| This compound | 2-(trimethylsilyloxy) | 224.1 | Protecting group reagent | Lipophilic, steric shielding |
Key Differences :
- Solubility : The TMS group increases lipophilicity (logP ~2.8) compared to hydroxyl or acetamido derivatives (logP ~1.5–2.0), affecting solubility in organic solvents .
- Stability : Acetamido and hydroxy groups are stable under neutral conditions, whereas the TMS group is cleaved by fluoride ions or mild acids .
Reactivity Comparison :
- Silylation vs. Acetylation : TMSCl requires inert conditions (e.g., dry DMF), while acetylation with acetic anhydride proceeds in protic solvents.
- Hydrolysis Rates : TMS ethers hydrolyze rapidly (t½ <1 hr in pH 3 buffer), whereas acetamides resist hydrolysis under similar conditions .
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